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Compound of Interest

Compound Name: MRSA antibiotic 2

Cat. No.: B13938169

In-Depth Technical Guide to MRSA Antibiotic 2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure, synthesis, and
biological activity of a potent anti-MRSA agent, referred to herein as "MRSA Antibiotic 2." This
compound is a member of the fascaplysin class of marine alkaloids, which are known for their
significant antibacterial properties. Specifically, this guide will focus on the fascaplysin
derivative identified as compound 14, a highly active agent against Methicillin-Resistant
Staphylococcus aureus (MRSA).

Chemical Structure and Properties

MRSA Antibiotic 2 (Compound 14) is a derivative of fascaplysin, a pentacyclic alkaloid
originally isolated from marine sponges. The core structure of fascaplysin is a unique cationic
five-ring coplanar backbone. The general structure of fascaplysin derivatives allows for
substitutions at various positions, leading to a diverse range of biological activities.

Chemical Name: (Specific IUPAC name for compound 14 is not consistently available in the
public domain)

CAS Number: 2597082-01-2 (for Anti-MRSA agent 2/compound 14)

Core Scaffold: 12H-pyrido[1,2-a:3,4-b"]diindole system
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The image below depicts the core fascaplysin structure. Compound 14 is a derivative of this
core structure.

graph "Fascaplysin_Core_Structure" { layout=neato; node [shape=plaintext]; "Fascaplysin
Core"
[image="https://upload.wikimedia.org/wikipedia/commons/thumb/c/c8/Fascaplysin.svg/300px-
Fascaplysin.svg.png", label=""]; caption [label="Chemical structure of the fascaplysin core.",
fontsize=10]; } Caption: Chemical structure of the fascaplysin core.

Mechanism of Action

Fascaplysin derivatives, including MRSA Antibiotic 2 (Compound 14), exhibit a multi-faceted
mechanism of action against MRSA.[1][2] Their primary modes of action include:

» Disruption of Bacterial Cell Membrane: The hydrophobic moieties of these compounds are
capable of disrupting the integrity of the bacterial cell membrane.

« Inhibition of FtsZ Protein: These derivatives act as potent inhibitors of the filamentous
temperature-sensitive mutant Z (FtsZ) protein. FtsZ is a crucial protein involved in bacterial
cell division, and its inhibition leads to the cessation of bacterial replication and ultimately cell
death.[3]

o DNA Intercalation: The planar structure of the fascaplysin core allows it to intercalate with
bacterial genomic DNA, further contributing to its antimicrobial activity.[1]

The following diagram illustrates the proposed mechanism of action:

digraph "Mechanism_of_Action" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node
[shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4",
color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Fascaplysin_Derivative" [label="Fascaplysin Derivative\n(MRSA Antibiotic 2)",
fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Bacterial_Cell_Membrane" [label="Bacterial
Cel\nMembrane"]; "FtsZ_Protein" [label="FtsZ Protein"]; "Bacterial DNA" [label="Bacterial
DNA"]; "Cell_Division_Inhibition" [label="Inhibition of\nCell Division", fillcolor="#EA4335",
fontcolor="#FFFFFF"]; "Membrane_Disruption” [label="Membrane Disruption”,
fillcolor="#EA4335", fontcolor="#FFFFFF"]; "DNA_Damage" [label="DNA Damage",
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fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Bacterial_Cell_Death" [label="Bacterial Cell
Death", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Fascaplysin_Derivative" -> "Bacterial_Cell_Membrane" [label=" Interacts with"];
"Fascaplysin_Derivative" -> "FtsZ_Protein" [label=" Inhibits"]; "Fascaplysin_Derivative" ->
"Bacterial_DNA" [label=" Intercalates"];

"Bacterial_Cell_Membrane" -> "Membrane_Disruption”; "FtsZ_Protein" ->
"Cell_Division_Inhibition"; "Bacterial DNA" -> "DNA_Damage";

"Membrane_Disruption” -> "Bacterial_Cell_Death"; "Cell_Division_Inhibition" ->
"Bacterial_Cell _Death"; "DNA Damage" -> "Bacterial_Cell_Death"; }

Caption: Proposed mechanism of action for fascaplysin derivatives.

Synthesis of MRSA Antibiotic 2 (Fascaplysin
Derivative)

The synthesis of fascaplysin derivatives is a multi-step process that typically involves the
construction of the B-carboline core followed by the formation of the pentacyclic system. While
a specific, detailed protocol for compound 14 is not readily available in a single source, a
general synthetic strategy can be outlined based on published methods for similar derivatives.

[31[4]
General Synthetic Workflow:

digraph "Synthetic_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=Dbox,
style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124",
fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_0" { label = "Step 1: B-Carboline Formation"; bgcolor="#F1F3F4";
"Tryptamine" [fillcolor="#FBBCO05", fontcolor="#202124"]; "Substituted_Glyoxal"
[fillcolor="#FBBCO05", fontcolor="#202124"]; "Pictet_Spengler" [label="Pictet-
Spengler\nReaction”, shape=ellipse, fillcolor="#FFFFFF", color="#5F6368"]; "Beta_Carboline"
[label="B-Carboline Intermediate", fillcolor="#4285F4", fontcolor="#FFFFFF"];
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subgraph "cluster_1" { label = "Step 2: Pentacycle Formation"; bgcolor="#F1F3F4";
"Beta_Carboline_2" [label="p-Carboline Intermediate”, fillcolor="#4285F4",
fontcolor="#FFFFFF"]; "Intramolecular_Cyclization"
[label="Intramolecular\nCyclization/Quaternization”, shape=ellipse, fillcolor="#FFFFFF",
color="#5F6368"]; "Fascaplysin_Derivative" [label="Fascaplysin Derivative\n(MRSA Antibiotic
2)", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Beta_Carboline" -> "Beta_Carboline_2" [style=invis]; }

Caption: General synthetic workflow for fascaplysin derivatives.

Experimental Protocol (General)

The following is a generalized experimental protocol for the synthesis of a fascaplysin
derivative, adapted from published literature.[3][4] Note: This is a representative protocol and
may require optimization for the specific synthesis of compound 14.

Step 1: Synthesis of the B-Carboline Intermediate

e To a solution of tryptamine in a suitable solvent (e.g., ethanol), add a substituted glyoxal
derivative.

e The reaction mixture is typically stirred at room temperature or heated under reflux for
several hours.

e The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
e Upon completion, the solvent is removed under reduced pressure.

e The crude product is then purified by column chromatography on silica gel to yield the 3-
carboline intermediate.

Step 2: Intramolecular Cyclization to form the Fascaplysin Core

o The purified 3-carboline intermediate is dissolved in a high-boiling point solvent (e.g.,
dimethyl sulfoxide - DMSO).
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e The solution is heated to a high temperature (typically >200 °C) for a specified period.

 Alternatively, microwave-assisted synthesis can be employed to reduce reaction times and
improve yields.

« After cooling, the reaction mixture is poured into water to precipitate the crude product.
e The solid is collected by filtration, washed with water, and dried.

o Further purification is achieved by recrystallization or column chromatography to afford the
final fascaplysin derivative.

Characterization: The final product should be characterized by standard analytical techniques,
including *H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its
structure and purity.

Quantitative Data

The antibacterial activity of MRSA Antibiotic 2 (Compound 14) and related fascaplysin
derivatives has been evaluated against various bacterial strains. The Minimum Inhibitory
Concentration (MIC) is a key metric used to quantify this activity.

Compound Target Organism MIC (pg/mL) Reference
MRSA Antibiotic 2

S. aureus (MRSA) 0.098 [1]
(Cmpd 14)
Fascaplysin Derivative

S. aureus (MRSA) 0.098 [3]
B3
Fascaplysin Derivative

S. aureus (MRSA) 0.098 [3]
B6
Fascaplysin Derivative

S. aureus (MRSA) 0.049 [3]
B8
Fascaplysin Derivative

S. aureus (MRSA) 0.098 [3]
B16
Vancomycin S. aureus (MRSA) ~1.0 [1]
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Conclusion

MRSA Antibiotic 2 (Compound 14), a fascaplysin derivative, represents a promising class of
antibacterial agents with potent activity against MRSA. Its unique multi-target mechanism of
action, involving cell membrane disruption and FtsZ inhibition, makes it an attractive candidate
for further drug development in the fight against antibiotic-resistant bacteria. The synthetic
routes to these compounds, while multi-stepped, are well-established, allowing for the
generation of diverse analogs for structure-activity relationship studies. Further research into
the optimization of the pharmacokinetic and toxicological properties of these compounds is
warranted to advance them towards clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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